molecular formula C10H9F3 B8334195 Benzene, 1-ethenyl-3-methyl-5-(trifluoromethyl)-

Benzene, 1-ethenyl-3-methyl-5-(trifluoromethyl)-

Cat. No.: B8334195
M. Wt: 186.17 g/mol
InChI Key: BIUXSMADXLEHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-ethenyl-3-methyl-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H9F3 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-ethenyl-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h3-6H,1H2,2H3

InChI Key

BIUXSMADXLEHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-bromo-3-methyl-5-(trifluoromethyl)benzene (500 mg, 2.51 mmol) was added THF (5 mL), aqueous tribasic potassium phosphate (2.0 M, 4.18 mL, 8.37 mmol), 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (387 mg, 2.51 mmol), palladium(II) acetate (47 mg, 0.209 mmol), and 1,1′-bis(di-t-butylphosphino)ferrocene (99 mg, 0.209 mmol). The system was flushed with nitrogen gas and was heated at 80° C. for 1 hour. The reaction was filtered and then diluted with ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified by preparative TLC to yield 1-ethenyl-3-methyl-5-(trifluoromethyl)benzene (300 mg, 1.61 mmol). 1H NMR (500 MHz, CDCl3) δ7.47 (s, 1H), 7.40 (s, 1H), 7.34 (s, 1H), 6.76 (m, 1H), 5.85 (d, J=17.6 Hz, 1H), 2.43 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Quantity
99 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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